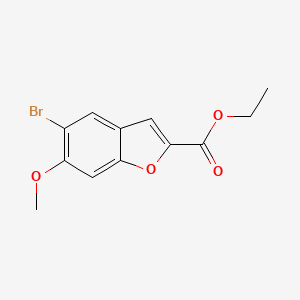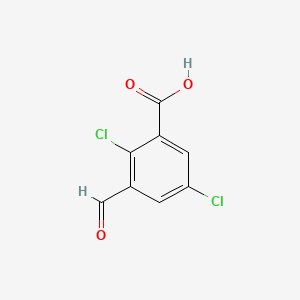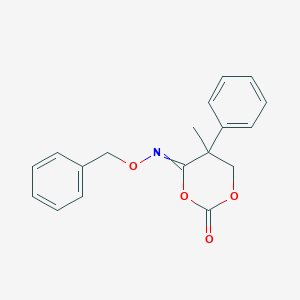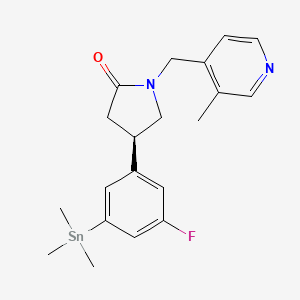
(r)-4-(3-Fluoro-5-(trimethylstannyl)phenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidine-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(3-Fluoro-5-(trimethylstannyl)phenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidine-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine-2-one core, a fluorinated phenyl group, and a trimethylstannyl substituent, making it a valuable subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(3-Fluoro-5-(trimethylstannyl)phenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidine-2-one typically involves multiple steps, including the formation of the pyrrolidine-2-one core, the introduction of the fluorinated phenyl group, and the attachment of the trimethylstannyl substituent. Common synthetic routes may include:
Formation of Pyrrolidine-2-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Fluorinated Phenyl Group: This can be achieved through electrophilic aromatic substitution reactions using fluorinated benzene derivatives.
Attachment of Trimethylstannyl Substituent: This step typically involves the use of organotin reagents under palladium-catalyzed coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-4-(3-Fluoro-5-(trimethylstannyl)phenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidine-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The trimethylstannyl group can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Stille reaction, are frequently employed for substituting the trimethylstannyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyls, or aryls.
Scientific Research Applications
Chemistry
In chemistry, ®-4-(3-Fluoro-5-(trimethylstannyl)phenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidine-2-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features may enable it to interact with specific biological targets, making it a candidate for drug development. Studies may focus on its activity against certain diseases, its pharmacokinetics, and its safety profile.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of high-performance materials.
Mechanism of Action
The mechanism of action of ®-4-(3-Fluoro-5-(trimethylstannyl)phenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidine-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The fluorinated phenyl group and the pyrrolidine-2-one core may play crucial roles in binding to these targets, while the trimethylstannyl group could influence the compound’s pharmacokinetics and distribution.
Comparison with Similar Compounds
Similar Compounds
®-4-(3-Fluorophenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidine-2-one: Lacks the trimethylstannyl group, which may affect its reactivity and applications.
®-4-(3-Chloro-5-(trimethylstannyl)phenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidine-2-one: Contains a chlorine atom instead of fluorine, which can alter its chemical properties and biological activity.
®-4-(3-Fluoro-5-(trimethylsilyl)phenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidine-2-one:
Uniqueness
The presence of the trimethylstannyl group in ®-4-(3-Fluoro-5-(trimethylstannyl)phenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidine-2-one makes it unique compared to similar compounds. This group can participate in specific reactions, such as Stille coupling, which are not possible with other substituents. Additionally, the combination of the fluorinated phenyl group and the pyrrolidine-2-one core provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C20H25FN2OSn |
|---|---|
Molecular Weight |
447.1 g/mol |
IUPAC Name |
(4R)-4-(3-fluoro-5-trimethylstannylphenyl)-1-[(3-methylpyridin-4-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H16FN2O.3CH3.Sn/c1-12-9-19-6-5-14(12)10-20-11-15(8-17(20)21)13-3-2-4-16(18)7-13;;;;/h3-7,9,15H,8,10-11H2,1H3;3*1H3;/t15-;;;;/m0..../s1 |
InChI Key |
BTMLLLITJFJUSH-FWELSTJRSA-N |
Isomeric SMILES |
CC1=C(C=CN=C1)CN2C[C@H](CC2=O)C3=CC(=CC(=C3)[Sn](C)(C)C)F |
Canonical SMILES |
CC1=C(C=CN=C1)CN2CC(CC2=O)C3=CC(=CC(=C3)[Sn](C)(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


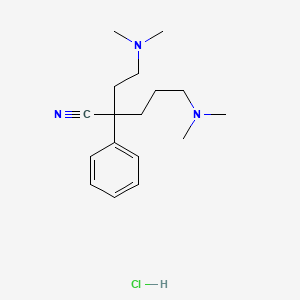
![N-[1-(hydrazinecarbonyl)ethyl]-2-phenyl-acetamide](/img/structure/B14012393.png)
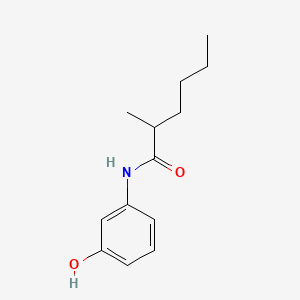
![1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole](/img/structure/B14012407.png)
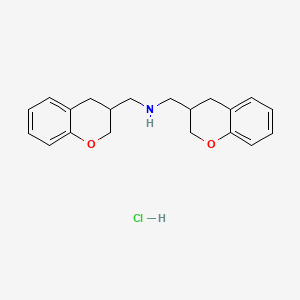

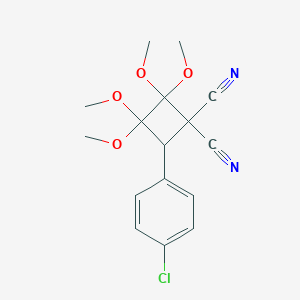

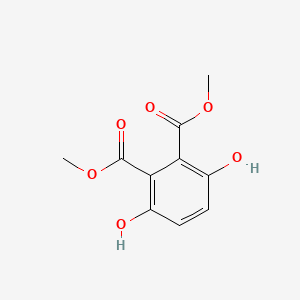

![6-Chlorotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B14012439.png)
